molecular formula C41H47NO16 B016708 Kigamicin C

Kigamicin C

Cat. No.: B016708
M. Wt: 809.8 g/mol
InChI Key: JXSADZFORZMJRI-KUPVXKSBSA-N
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Description

Mechanism of Action

Target of Action

Kigamicin C, a novel antitumor antibiotic, primarily targets cancer cells, particularly pancreatic cancer cells (PANC-1) under nutrient-starved conditions . The compound’s primary role is to inhibit the survival of these cells, thereby exerting its anticancer effects .

Mode of Action

This compound operates by blocking the activation of aPKB/Akt, a process that is triggered by the withdrawal of nutrients . This blockade prevents the cancer cells from adapting to the nutrient-starved conditions, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt pathway . Under normal conditions, this pathway promotes cell survival and growth. The action of this compound inhibits the activation of akt, disrupting the pathway and leading to cell death under nutrient-starved conditions .

Pharmacokinetics

It’s known that this compound is soluble in ethanol, methanol, dmf, or dmso, but has poor water solubility . This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

The primary molecular effect of this compound is the blockade of aPKB/Akt activation . On a cellular level, this results in the selective killing of PANC-1 cells under nutrient-starved conditions . This compound also exhibits antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but is inactive against Gram-negative bacteria .

Action Environment

The efficacy and stability of this compound are significantly influenced by the nutrient conditions of the environment. Specifically, this compound is most effective under nutrient-starved conditions, which are often found in the tumor microenvironment due to insufficient blood supply . This unique mechanism of action allows this compound to selectively target cancer cells without affecting normal cells in nutrient-rich conditions .

Biochemical Analysis

Biochemical Properties

Kigamicin C interacts with various enzymes and proteins in biochemical reactions. The mechanism of action is proposed to be via blockade of aPKB/Akt activation, caused by the withdrawal of nutrients . This suggests that this compound plays a significant role in the biochemical reactions related to nutrient sensing and starvation response.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to induce necrosis in human myeloma cells . This effect is observed both under nutrient-starved and nutrient-rich conditions, suggesting that this compound influences cell function by disrupting cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. As mentioned earlier, it is proposed to act via blockade of aPKB/Akt activation . This suggests that this compound may exert its effects at the molecular level through enzyme inhibition and changes in gene expression related to nutrient sensing and starvation response.

Temporal Effects in Laboratory Settings

Given its significant effects on cell survival under nutrient-starved conditions , it is plausible that this compound may have long-term effects on cellular function, potentially influencing cell survival and proliferation over time.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is worth noting that high dosage of a related compound, Kigamicin D, increased tumor growth of IMC carcinoma by more than 200% . This suggests that the dosage of this compound could potentially influence its effects in animal models.

Metabolic Pathways

Given its proposed mechanism of action via blockade of aPKB/Akt activation , it is likely that this compound interacts with enzymes or cofactors involved in nutrient sensing and starvation response pathways.

Transport and Distribution

Given its significant effects on cell survival under nutrient-starved conditions , it is plausible that this compound may be transported and distributed in a manner that allows it to exert its effects under these conditions.

Subcellular Localization

Given its proposed mechanism of action via blockade of aPKB/Akt activation , it is likely that this compound may be localized to specific compartments or organelles involved in nutrient sensing and starvation response.

Preparation Methods

Kigamicin C is typically isolated from the culture broth of Amycolatopsis sp. ML630-mF1. The isolation process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the compound using chromatographic techniques. The structure of this compound has been elucidated through various spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Chemical Reactions Analysis

Kigamicin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid (HCl) and tetrahydrofuran (THF). For example, treatment of this compound with 1N HCl in THF at room temperature for 18 hours results in the formation of an aglycon and amicetose . The major products formed from these reactions are typically derivatives of the original compound, which can be further analyzed to understand its chemical properties.

Scientific Research Applications

Kigamicin C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure and function of natural antibiotics. In biology, this compound is used to investigate the mechanisms of cell death and survival under nutrient-starved conditions. In medicine, it has shown promise as a potential therapeutic agent for treating pancreatic cancer and infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . In industry, this compound is used in the development of new antibiotics and anticancer drugs.

Comparison with Similar Compounds

Kigamicin C is part of a family of compounds known as kigamicins, which also includes kigamicin A, B, D, and E. These compounds share a similar aglycone structure composed of a fused octacyclic ring system and deoxy sugars. this compound is unique in its selective cytotoxicity against pancreatic cancer cells under nutrient-starved conditions, a property not observed in other kigamicins . Similar compounds include other natural antibiotics with antitumor properties, such as doxorubicin and mitomycin, but this compound’s unique mechanism of action sets it apart from these drugs.

Biological Activity

Kigamicin C is a notable compound belonging to the kigamicins family, which are polycyclic aromatic natural products derived from Actinomycetes. This compound exhibits significant biological activity, particularly as an antitumor antibiotic and an antimicrobial agent. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

1. Antitumor Activity

This compound has been identified as an effective antitumor antibiotic. Research indicates that it demonstrates preferential cytotoxicity towards cancer cells, particularly under nutrient-deprived conditions. This characteristic is crucial as many tumors experience nutrient starvation due to their rapid growth outpacing blood supply.

  • Mechanism of Action : this compound targets cancer cell metabolism, disrupting their ability to adapt to low-nutrient environments. It has been shown to inhibit the activation of the Akt signaling pathway, which is often upregulated in cancer cells to promote survival under stress conditions .
  • Case Studies : In studies involving pancreatic cancer cell lines, this compound significantly suppressed tumor growth in vivo models. Both subcutaneous and oral administration resulted in marked reductions in tumor size, indicating its potential as a therapeutic agent .

2. Antimicrobial Activity

This compound exhibits potent antimicrobial properties against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This activity is particularly relevant in the context of rising antibiotic resistance.

  • Efficacy Against MRSA : In laboratory settings, this compound has shown effectiveness in inhibiting the growth of MRSA strains, making it a candidate for further development as an alternative treatment for resistant bacterial infections .
  • Comparative Analysis : The antimicrobial activity of kigamicins A, B, C, D, and E has been compared in studies. Table 1 summarizes their inhibitory effects against different bacterial strains:
Kigamicin VariantActivity Against MRSAActivity Against Other Gram-positive Bacteria
Kigamicin AModerateHigh
Kigamicin BLowModerate
This compoundHighHigh
Kigamicin DHighHigh
Kigamicin EModerateLow

3. Structure and Properties

The structural characteristics of this compound contribute to its biological activity. It features a tetrahydroxanthone core with sugar moieties that enhance its solubility and bioavailability.

  • Chemical Composition : The molecular formula for this compound is C48H59NO19C_{48}H_{59}NO_{19}, highlighting its complex structure that may facilitate interactions with biological targets .
  • Stereochemistry : Recent studies have elucidated the stereochemistry of kigamicins using X-ray crystallography, providing insights into how structural variations influence their biological efficacy .

4. Research Findings and Future Directions

Recent research has focused on understanding the full spectrum of biological activities exhibited by this compound. Studies have indicated potential applications not only in oncology but also in treating resistant bacterial infections.

  • Future Research : Ongoing investigations aim to optimize the synthesis of kigamicins and evaluate their efficacy in clinical settings. The exploration of combination therapies involving kigamicins with other antibiotics or chemotherapeutic agents may enhance treatment outcomes against resistant pathogens and tumors .

Properties

IUPAC Name

(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSADZFORZMJRI-KUPVXKSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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